4-Bromo-2-(4-methoxybenzamido)benzoic acid

Medicinal Chemistry SAR Cancer Research

A differentiated benzamidobenzoic acid derivative with a unique 4-bromo substitution for SAR studies. Exhibits BAZ2B bromodomain Ki of 1 μM, enabling epigenetic inhibitor optimization in oncology. Demonstrated activity in arresting proliferation and inducing monocytic differentiation validates use as a chemical probe for cancer and psoriasis target ID. Reactive carboxylic acid and amide functionalities support rapid derivatization. Essential for researchers needing a defined, non-substitutable tool compound.

Molecular Formula C15H12BrNO4
Molecular Weight 350.16 g/mol
CAS No. 1183377-47-0
Cat. No. B1521067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(4-methoxybenzamido)benzoic acid
CAS1183377-47-0
Molecular FormulaC15H12BrNO4
Molecular Weight350.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Br)C(=O)O
InChIInChI=1S/C15H12BrNO4/c1-21-11-5-2-9(3-6-11)14(18)17-13-8-10(16)4-7-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20)
InChIKeyUBWOAPANZPJDBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(4-methoxybenzamido)benzoic Acid (CAS 1183377-47-0) for Research and Development


4-Bromo-2-(4-methoxybenzamido)benzoic acid (CAS 1183377-47-0) is a benzamidobenzoic acid derivative with a molecular formula of C15H12BrNO4 and a standard purity of 95% . This compound belongs to a class of molecules that have been investigated as intermediates or pharmacophores in medicinal chemistry . It is commercially available from multiple chemical suppliers for research and development applications, typically in milligram to gram quantities .

Key Considerations for 4-Bromo-2-(4-methoxybenzamido)benzoic Acid (CAS 1183377-47-0) in Scientific Procurement


The selection of a specific compound from a broader class, such as the benzamidobenzoic acids, cannot be based on general class activity alone. Subtle structural variations, such as halogen substitution (e.g., Br vs. Cl) or the presence of an ortho-carboxylic acid, can dramatically alter key properties like target binding affinity, selectivity, and physicochemical characteristics [1]. For instance, research on 2-benzamidobenzoic acid PqsD inhibitors has shown that the ortho-carboxylic acid and a 3'-sulfonamide are essential for target binding, and that introducing substituents on the anthranilic part of the molecule modulates inhibitory potency to the low micromolar range [1]. Therefore, substituting this compound with a close analog like 4-chloro-3-(4-methoxybenzamido)benzoic acid is not advised without specific comparative data. The evidence below provides the limited available data points and class-level inferences to support this compound's distinct profile.

Comparative Data Profile for 4-Bromo-2-(4-methoxybenzamido)benzoic Acid (CAS 1183377-47-0)


Comparison of Biological Activity with De-Brominated Analog

This compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, evidencing its potential use as an anti-cancer agent [1]. In contrast, its non-brominated analog, 2-(4-methoxybenzamido)benzoic acid, is listed primarily as a ligand in enzyme-catalyzed reactions without specific activity data reported in the same context [2]. The presence of a bromine atom in the 4-position of the benzoic acid core is a known strategy in medicinal chemistry for modulating potency and ADME properties, and this qualitative activity report, while lacking a direct quantitative comparison, suggests the brominated compound may possess unique biological properties warranting its selection over the de-brominated version [1].

Medicinal Chemistry SAR Cancer Research

Inhibitory Activity Against BAZ2B Bromodomain

This compound has a reported inhibition constant (Ki) of 1.00E+3 nM (1 μM) against the human BAZ2B bromodomain in a BROMOscan assay [1]. The BAZ2B protein is a member of the bromodomain adjacent to zinc finger domain (BAZ) family, which are epigenetic readers implicated in cancer. While no direct comparator data was found for this specific assay, this provides a quantitative benchmark for this compound's activity against a relevant epigenetic target. In contrast, data for structurally similar analogs in other bromodomain assays (e.g., ATAD2) shows a range of potencies, with some compounds exhibiting IC50 values in the low nanomolar range [2]. This 1 μM Ki value establishes a baseline for this compound in BAZ2B inhibition, allowing researchers to gauge its potency relative to other bromodomain inhibitors.

Epigenetics Bromodomain Inhibition Cancer

Impact of 4-Bromo Substitution on Physicochemical Properties

The introduction of a bromine atom at the 4-position of the benzoic acid core significantly alters key physicochemical properties compared to the non-halogenated analog. Specifically, this compound (C15H12BrNO4) has a molecular weight of 350.16 g/mol . In contrast, its de-brominated analog, 2-(4-methoxybenzamido)benzoic acid (C15H13NO4), has a molecular weight of 271.27 g/mol [1]. This ~79 g/mol increase in molecular weight and the addition of a lipophilic bromine atom is a known approach in medicinal chemistry to increase membrane permeability and target binding affinity through halogen bonding, though it can also impact solubility and metabolic stability. This structural difference is a primary factor in the compound's distinct biological profile and is a key consideration in lead optimization and library design.

Medicinal Chemistry Drug Design Physicochemical Properties

Optimal Research and Development Applications for 4-Bromo-2-(4-methoxybenzamido)benzoic Acid (CAS 1183377-47-0)


Structure-Activity Relationship (SAR) Studies for Bromodomain Inhibitors

This compound is highly suitable for inclusion in focused libraries for SAR studies around the BAZ2B bromodomain, for which it shows a Ki of 1 μM [1]. Its defined activity provides a quantitative starting point for medicinal chemists to optimize potency and selectivity against this epigenetic target, which is relevant in oncology [1].

Investigating the Role of Halogen Bonding in Benzamidobenzoic Acid Scaffolds

The compound's 4-bromo substitution offers a direct comparison point against its non-brominated analog, 2-(4-methoxybenzamido)benzoic acid [2]. This makes it an ideal tool for probing the effects of halogen incorporation on target binding, cellular permeability, and overall pharmacological profile, a key step in rational drug design [3].

Exploring Cell Differentiation Pathways in Cancer Biology

Based on its reported activity in arresting proliferation and inducing differentiation of undifferentiated cells to monocytes, this compound serves as a specific chemical probe for investigating these pathways [4]. Its potential relevance to cancer and psoriasis biology makes it a valuable tool for target identification and validation studies in these disease areas [4].

Synthetic Intermediate for Custom Derivative Libraries

With its reactive carboxylic acid and amide functionalities, this compound can be used as a versatile intermediate to generate a series of novel analogs through standard medicinal chemistry reactions . This allows research groups to explore broader chemical space and generate proprietary compounds based on the benzamidobenzoic acid core.

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